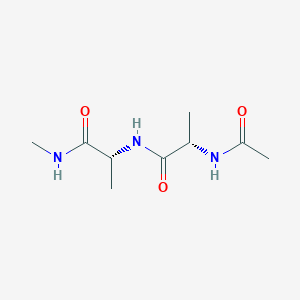
N-Acetyl-L-alanyl-N-methyl-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-N-methyl-D-alaninamide is a synthetic peptide derivative It is composed of an acetylated L-alanine residue, an N-methylated D-alanine residue, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methyl-D-alaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and D-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: L-alanine and N-methyl-D-alanine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Peptides with different acyl groups.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-N-methyl-D-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for synthetic peptides.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-N-methyl-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and N-methyl groups can influence the compound’s binding affinity and specificity. The peptide may act by mimicking natural substrates or inhibitors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
- N-Methyl-D-alanine
Uniqueness
N-Acetyl-L-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of acetylation and N-methylation, which can confer distinct structural and functional properties. This uniqueness makes it valuable for studying specific peptide interactions and for potential therapeutic applications.
Propriétés
Numéro CAS |
37460-17-6 |
|---|---|
Formule moléculaire |
C9H17N3O3 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6+/m1/s1 |
Clé InChI |
QIVKPXNXCAPCCO-RITPCOANSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C)C(=O)NC)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
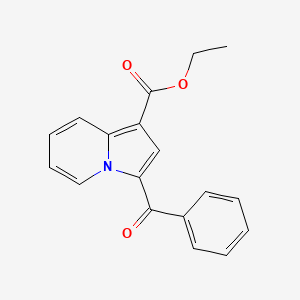
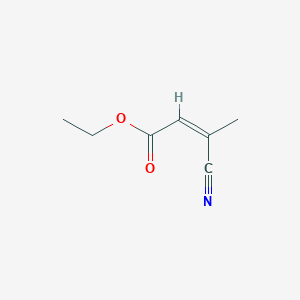


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
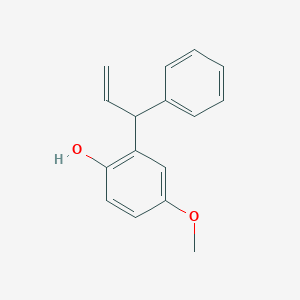
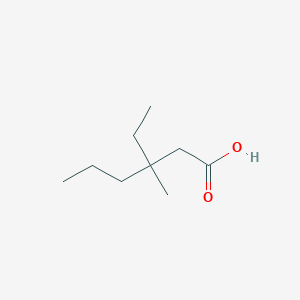

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
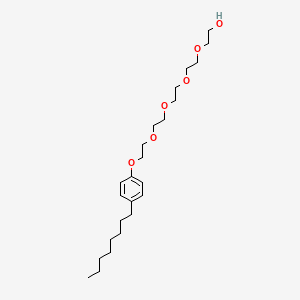
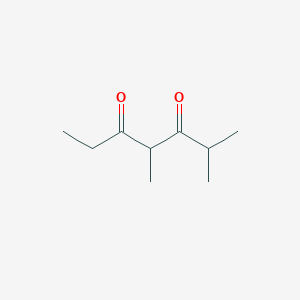

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
